Lipophilicity Advantage Over Less Methylated Analogs
The target 3,4-dimethylphenyl compound demonstrates a predicted partition coefficient (XLogP3-AA) of 2.3 [1]. This represents a quantifiable increase in lipophilicity compared to the 4-methylphenyl analog (XLogP3-AA = 1.9) [2] and the unsubstituted phenyl analog (XLogP3-AA = 1.6) [3], directly correlating with the number of methyl substituents.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 4-(4-methylphenyl)oxane-4-carboxylic acid: 1.9; 4-phenyloxane-4-carboxylic acid: 1.6 |
| Quantified Difference | Target is 0.4 log units more lipophilic than the 4-methyl analog and 0.7 log units more lipophilic than the unsubstituted phenyl analog. |
| Conditions | Computed property from chemical structure using the XLogP3 3.0 algorithm, as reported in PubChem (authoritative database). |
Why This Matters
Higher lipophilicity can be crucial for enhancing membrane permeability and target engagement in cell-based assays, making this scaffold a preferred choice when passive diffusion is a limiting factor.
- [1] PubChem. (2026). Compound Summary for CID 62899221, 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 17609132, 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Compound Summary for CID 4138553, 4-Phenyloxane-4-carboxylic acid. National Center for Biotechnology Information. View Source
